3-Carboxypropyl Methanethiosulfonate
Description
Overview of Methanethiosulfonate (B1239399) Reagents as Thiol-Reactive Probes
Methanethiosulfonate (MTS) reagents are a class of sulfur-containing compounds that react with high specificity towards the thiol (or sulfhydryl) group of cysteine residues in proteins. ttuhsc.edu This reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond between the reagent and the cysteine side chain. ttuhsc.edu The general structure of an MTS reagent consists of a methylthiosulfonate group attached to a variable R-group, which determines the reagent's specific properties such as size, charge, and hydrophobicity.
The high reactivity and specificity of MTS reagents for thiols make them superior to other reagents like iodoacetamides and maleimides in many applications. interchim.fr They react rapidly under mild pH conditions, which is crucial for maintaining the native structure and function of the protein under investigation. ttuhsc.edu Furthermore, the disulfide bond formed can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT), allowing for controlled experimentation. interchim.fr
The versatility of the R-group allows for the synthesis of a wide array of MTS probes with different functionalities. For instance, charged MTS reagents can be used to probe the electrostatic environment of a protein region, while bulky MTS reagents can be used to assess the physical accessibility of a cysteine residue. ttuhsc.edu This adaptability has made MTS reagents indispensable tools in fields such as neurobiology, biophysics, and pharmacology for studying ion channels, receptors, and enzymes.
Table 1: General Properties of Methanethiosulfonate (MTS) Reagents
| Property | Description | Significance in Research |
|---|---|---|
| Reactivity | Highly specific for thiol groups of cysteine residues. | Allows for targeted modification of proteins with minimal off-target effects. |
| Reaction | Forms a stable, yet reversible, disulfide bond. | Enables controlled labeling and unlabeling for experimental validation. |
| Versatility | The R-group can be modified to alter size, charge, and functionality. | Provides a diverse toolkit for probing different aspects of protein structure and function. |
| Reaction Speed | Reacts rapidly under mild, physiological conditions. | Minimizes protein denaturation and allows for the study of dynamic processes. |
Historical Context and Evolution of Site-Directed Labeling Techniques
The ability to label specific sites on a protein is fundamental to understanding its function. Early methods for protein modification were often non-specific, relying on chemical reactions that targeted multiple amino acid residues, leading to heterogeneous products and ambiguous results.
A major breakthrough came with the development of site-directed mutagenesis , a technique that allows for the precise alteration of a gene's DNA sequence to introduce or remove specific amino acids at desired locations. wikipedia.orglongdom.org This innovation, pioneered by Michael Smith who was awarded the Nobel Prize in Chemistry in 1993, revolutionized protein engineering. wikipedia.orgbritannica.com It enabled researchers to introduce a uniquely reactive amino acid, such as cysteine, at a specific position in a protein that might otherwise lack one.
The combination of site-directed mutagenesis with specific chemical probes gave rise to site-directed labeling . This powerful strategy involves two key steps: first, a cysteine residue is introduced at a target site in the protein using mutagenesis. Second, this engineered cysteine is then specifically modified with a thiol-reactive probe, such as an MTS reagent.
One of the most prominent applications of this approach is Substituted Cysteine Accessibility Method (SCAM) . In SCAM, a series of single-cysteine mutants are generated along a protein region of interest. The accessibility of each introduced cysteine to membrane-permeant or -impermeant MTS reagents is then tested. This provides information about which residues are exposed to the aqueous solvent and can be used to map the lining of channels and pores in membrane proteins.
Another significant advancement was the development of site-directed spin labeling (SDSL) . In this technique, a cysteine residue is labeled with a nitroxide spin-label MTS reagent. The paramagnetic properties of the spin label allow for the use of electron paramagnetic resonance (EPR) spectroscopy to measure distances between labeled sites and to probe the local dynamics and conformational changes of the protein.
The evolution of these techniques has been driven by the need for greater specificity, efficiency, and the ability to study proteins in their native cellular environment.
Table 2: Evolution of Key Protein Labeling Techniques
| Technique | Era of Development | Principle | Key Application |
|---|---|---|---|
| Non-Specific Chemical Modification | Pre-1970s | Use of reactive chemicals that modify multiple amino acid types. | General protein modification, often with low specificity. |
| Site-Directed Mutagenesis | 1970s | Precise alteration of a gene's DNA to change the amino acid sequence. wikipedia.orglongdom.org | Introduction of specific amino acids for functional studies. numberanalytics.comconductscience.com |
| Site-Directed Labeling | 1980s-Present | Combination of site-directed mutagenesis with specific chemical probes. | Targeted labeling of proteins to study structure and function. |
| Substituted Cysteine Accessibility Method (SCAM) | 1990s-Present | Cysteine scanning mutagenesis coupled with reaction to MTS reagents. | Mapping solvent-exposed surfaces and channel linings. |
| Site-Directed Spin Labeling (SDSL) | 1990s-Present | Labeling of introduced cysteines with spin-label MTS reagents for EPR studies. | Determining protein structure, dynamics, and conformational changes. |
Significance of Cysteine Modification in Biochemical and Macromolecular Studies
Cysteine, although one of the less abundant amino acids, plays a disproportionately large role in protein structure and function. nih.govnih.gov Its unique thiol side chain possesses several properties that make it a focal point for biochemical and macromolecular studies.
The thiol group of cysteine is a potent nucleophile and can be readily and specifically modified under physiological conditions. nih.gov This high reactivity, particularly in its deprotonated thiolate form, makes it an ideal target for a wide range of chemical probes, including MTS reagents. nih.gov By introducing cysteine residues at specific locations, researchers can attach fluorescent dyes, spin labels, cross-linkers, and other reporter molecules to study various aspects of protein biology.
The modification of cysteine residues can provide valuable insights into:
Protein Structure: By assessing the accessibility of engineered cysteines to different reagents, researchers can map the secondary and tertiary structure of proteins, identify domains that are buried or exposed to the solvent, and delineate the architecture of transmembrane proteins. nih.gov
Protein Dynamics and Conformational Changes: The environment around a cysteine residue can change as a protein undergoes conformational changes associated with its function (e.g., channel gating, enzyme activation). By monitoring the reactivity of a cysteine or the spectroscopic properties of an attached probe, these dynamic processes can be observed.
Protein-Protein and Protein-Ligand Interactions: Cysteine modification can be used to identify residues at the interface of protein complexes or in ligand-binding pockets. Changes in the reactivity of a cysteine upon the binding of another protein or a small molecule can reveal the location of the interaction site.
Enzyme Catalysis: In many enzymes, a cysteine residue is a key component of the active site, often acting as a nucleophile in the catalytic mechanism. nih.gov Modifying this cysteine can help to elucidate its role in catalysis.
The ability to specifically modify cysteine residues has been instrumental in advancing our understanding of a vast array of biological processes, from the intricacies of ion transport across cell membranes to the complex machinery of signal transduction pathways. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonothioyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S2/c1-11(8,10)9-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZYXXRSLYKGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methanethiosulfonates
General Synthetic Routes for Methanethiosulfonate (B1239399) Compounds
The synthesis of methanethiosulfonate compounds can be achieved through several established chemical routes. A common and practical method for preparing the parent compound, S-methyl methanethiosulfonate (MMTS), involves the conversion of dimethyl sulfoxide (B87167) (DMSO) using a catalytic amount of oxalyl chloride or anhydrous HCl. tandfonline.com This approach is advantageous due to the use of inexpensive and readily available reagents, making it suitable for large-scale production. orgsyn.org
Other general synthetic strategies for producing thiosulfonate esters include the oxidation of disulfides or the nucleophilic attack of thiolates on organosulfonyl halides. nih.gov For instance, S-alkyl alkanethiosulfonates can be readily synthesized from the corresponding sulfonyl halides by reduction with zinc powder. nih.gov These methods provide a foundation for producing a wide array of methanethiosulfonate reagents with different R-groups tailored for specific applications.
Specific, functionalized methanethiosulfonate reagents are often synthesized via nucleophilic substitution reactions. A prime example relevant to the synthesis of carboxyl-containing derivatives involves the reaction of sodium methanethiosulfonate with a halo-substituted carboxylic acid. In a similar synthesis, (carboxymethyl) methanethiosulfonate was prepared by reacting sodium methanethiosulfonate with 2-bromoacetic acid in acetone. nih.gov This strategy allows for the direct incorporation of a carboxylic acid moiety, as seen in 3-Carboxypropyl Methanethiosulfonate, by presumably using a 4-halobutanoic acid precursor. This targeted approach ensures the resulting molecule possesses both the thiol-reactive group and a functional handle for further conjugation.
The incorporation of functional groups onto a methanethiosulfonate scaffold can be achieved either during the initial synthesis or through post-synthetic modification. nih.gov The carboxyl group of this compound is an example of a pre-incorporated functional moiety. This carboxyl group serves as a versatile chemical handle for subsequent derivatization.
A common strategy for further modification is the coupling of the carboxyl group with an amine-containing molecule to form a stable amide bond. thermofisher.commcgill.ca This reaction is often facilitated by activating the carboxylate with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines. nih.govthermofisher.com This approach is exemplified by the synthesis of methanethiosulfonate-drug hybrids, where compounds like valproic acid or diclofenac (B195802) were coupled to S-(2-hydroxyethyl) methanesulfonothioate. nih.gov This demonstrates how complex functional molecules can be tethered to the methanethiosulfonate core, using functional groups like hydroxyls or, in the case of this compound, a carboxyl group.
Design Principles for Novel Methanethiosulfonate Derivatives
The design of novel methanethiosulfonate derivatives is guided by the intended application, focusing on modulating the reagent's reactivity, selectivity, and detection. The core principle involves a bifunctional design: the methanethiosulfonate group acts as a consistent, thiol-reactive "warhead," while the organic side chain (R-group) is modified to control the molecule's physical properties and biological targeting. nih.gov
The R-group of a methanethiosulfonate reagent is crucial for directing its activity towards specific biological targets. By attaching larger molecules, such as existing drugs, the methanethiosulfonate moiety can be delivered to a particular protein or cellular location. For example, methanethiosulfonate hybrids have been synthesized to act as direct inhibitors of the STAT3-SH2 protein domain, a target in cancer research. nih.gov In these hybrids, the attached drug scaffold directs the binding, allowing the methanethiosulfonate group to react with nearby cysteine residues, demonstrating high selectivity. nih.gov
The charge of the R-group is another key design element. The introduction of charged moieties, such as the sulfonate in MTSES or the quaternary amine in MTSET, renders the reagents membrane-impermeant. ttuhsc.edu This property is exploited in ion channel research to probe cysteine residues accessible only from the extracellular or intracellular side of a cell membrane. ttuhsc.edu Since this compound possesses a carboxyl group, it would be negatively charged at physiological pH, making it a useful tool for probing surface-accessible thiols without crossing the cell membrane.
Methanethiosulfonate reagents are widely used as chemical tools to covalently attach reporter groups to proteins through cysteine modification. ttuhsc.eduinterchim.fr This technique, known as site-directed labeling, allows researchers to investigate protein structure, function, and dynamics. researchgate.netresearchgate.net
Various reporter groups can be introduced using this chemistry:
Spin Labels: A prominent example is the attachment of nitroxide-based spin labels, such as the MTSL (1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-methyl) methanethiosulfonate) reagent. nih.govresearchgate.net Once attached to a protein's cysteine residue, the spin label's motion and environment can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy to reveal information about local protein conformation and dynamics. nih.govresearchgate.net
Photoaffinity Labels: Cross-linking groups can also be incorporated. For instance, 2-((4-Azido-2,3,5,6-tetrafluorobenzoyl)amino)ethyl methanethiosulfonate contains a photo-reactive azido (B1232118) group that, upon UV photolysis, forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions. biotium.com
Fluorescent Dyes and Biotin (B1667282): The carboxyl group on this compound is an ideal anchor point for attaching other reporter groups like fluorophores or biotin for detection and purification. This is typically achieved by activating the carboxyl group to react with an amine-functionalized reporter molecule, forming a stable conjugate. thermofisher.commcgill.ca
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 92953-15-6 |
| Molecular Formula | C₅H₁₀O₄S₂ |
| Molecular Weight | 198.26 g/mol |
| Synonym | 4-(methylsulfonylsulfanyl)butanoic acid |
Data sourced from CymitQuimica. biotium.com
Table 2: Examples of Functionalized Methanethiosulfonate (MTS) Reagents and Their Applications| Reagent Name | Charge at Neutral pH | Key Feature / Application |
|---|---|---|
| MTSEA (2-Aminoethyl MTS) | Positive | Charged, membrane-impermeant reagent used in ion channel studies. ttuhsc.edu |
| MTSES (2-Sulfonatoethyl MTS) | Negative | Charged, membrane-impermeant reagent used in ion channel studies. ttuhsc.edubiotium.com |
| MTSET ([2-(Trimethylammonium)ethyl] MTS) | Positive | Charged, membrane-impermeant reagent with high reactivity. ttuhsc.edu |
| MTSL ((1-Oxyl-2,2,5,5-tetramethyl-δ3-pyrrolin-3-yl)methyl MTS) | Neutral | Spin label for studying protein structure and dynamics via EPR spectroscopy. nih.govresearchgate.net |
| MTS-ATFB | Neutral | Contains a photoaffinity label for UV-activated cross-linking studies. biotium.com |
This table summarizes information from multiple sources. nih.govttuhsc.eduresearchgate.netbiotium.com
Reaction Mechanisms and Bioconjugation Chemistry
Mechanism of Cysteine Thiol Alkylation by Methanethiosulfonates
Methanethiosulfonates are a class of sulfhydryl-reactive reagents that readily alkylate cysteine residues in proteins. ttuhsc.eduinterchim.fr The reaction is a key tool for probing protein structure and function. ttuhsc.eduinterchim.fr
The fundamental reaction between a methanethiosulfonate (B1239399) reagent and a cysteine residue involves a nucleophilic attack by the thiolate anion (S⁻) of the cysteine on the sulfur atom of the thiosulfonate group (-S-SO₂-). This process, known as thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the reagent's alkyl group and the cysteine residue. ttuhsc.eduinterchim.frnih.gov The other product of this reaction is methanesulfinic acid. ttuhsc.eduinterchim.fr This covalent modification effectively caps (B75204) the cysteine thiol. The formation of these disulfide bonds is a critical process for stabilizing protein structure. youtube.comyoutube.com In a laboratory setting, this reaction allows for the controlled modification of proteins to study their structure and function. researchgate.net
The general reaction can be depicted as:
Protein-SH + R-S-SO₂-CH₃ → Protein-S-S-R + CH₃-SO₂H
This reaction is highly specific for thiol groups under mild conditions, making MTS reagents valuable tools in protein chemistry. ttuhsc.eduinterchim.fr
Methanethiosulfonate reagents are characterized by their rapid reaction rates and high specificity for cysteine's sulfhydryl group compared to other functional groups found in proteins. ttuhsc.eduinterchim.fr The reaction is significantly faster than with other common alkylating agents like iodoacetates or maleimides. ttuhsc.eduinterchim.fr
The high reactivity is attributed to the excellent leaving group nature of the methanesulfinate (B1228633) anion. The intrinsic reactivity of MTS reagents with small thiol compounds is remarkably high, with second-order rate constants in the range of 10⁵ M⁻¹s⁻¹. ttuhsc.eduinterchim.fr Similar rapid reaction rates are often observed when these reagents modify cysteine residues introduced into proteins. ttuhsc.eduinterchim.fr
The specificity of the reaction is pH-dependent. The reaction rate is influenced by the pKa of the cysteine's sulfhydryl group, as the more nucleophilic thiolate anion is the reactive species. nih.gov Protein sulfhydryl pKa values typically range from 8 to 9.5, meaning that at physiological or slightly alkaline pH, a sufficient concentration of the thiolate anion is present for the reaction to proceed efficiently. nih.gov This allows for a degree of control over the modification by adjusting the pH of the reaction buffer.
| Kinetic and Specificity Parameters of MTS Reagents | |
| Reactive Species | Cysteine Thiolate Anion (Protein-S⁻) |
| Reaction Type | Nucleophilic Substitution (Thiol-Disulfide Exchange) |
| Second-Order Rate Constant | Approximately 10⁵ M⁻¹s⁻¹ for small thiols ttuhsc.eduinterchim.fr |
| Optimal pH | Typically around pH 8.0 for efficient reaction nih.gov |
| Specificity | High for cysteinyl sulfhydryls over other amino acid side chains ttuhsc.eduinterchim.fr |
Reversibility and Stability of Methanethiosulfonate-Cysteine Adducts
A significant advantage of using methanethiosulfonate reagents is the reversibility of the resulting disulfide bond. ttuhsc.eduinterchim.frdiva-portal.org The mixed disulfide adduct formed between the MTS reagent and the cysteine residue can be cleaved by the addition of an excess of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. ttuhsc.eduinterchim.fr This restores the original, unmodified cysteine thiol.
This reversibility is particularly useful in applications where temporary blocking of a thiol group is required. nih.govnih.gov For instance, it allows for the protection of a reactive cysteine during other chemical modifications on the protein, with subsequent deprotection to restore its natural function. nih.gov The stability of the methanethiolated derivative has been shown to be greater than corresponding cyanylated derivatives. nih.gov However, the stability can vary, and in some biological contexts, the modification can be irreversible depending on the specific protein and conditions. nih.gov
Chemical Considerations for In Vitro and In Situ Bioconjugation
Successful bioconjugation with methanethiosulfonate reagents requires careful consideration of their chemical properties and handling.
| Consideration | Details |
| Solubility | Water-soluble MTS reagents are available, but non-charged variants often require an organic co-solvent like Dimethyl sulfoxide (B87167) (DMSO). ttuhsc.eduinterchim.fr |
| Stability in Solution | MTS reagents are susceptible to hydrolysis in aqueous solutions, especially in the presence of nucleophiles. ttuhsc.eduinterchim.fr Therefore, stock solutions should be prepared fresh immediately before use. ttuhsc.eduinterchim.fr Aqueous solutions may be stable for a few hours if kept at 4°C. ttuhsc.eduinterchim.fr |
| Storage | Due to their hygroscopic nature and susceptibility to hydrolysis, MTS reagents should be stored in a desiccator at -20°C and allowed to warm to room temperature before opening. ttuhsc.eduinterchim.fr |
| Reaction Conditions | The reaction is typically carried out under mild conditions. ttuhsc.eduinterchim.fr Stoichiometric modification can often be achieved without a large excess of the reagent. ttuhsc.eduinterchim.fr |
These reagents have been instrumental in techniques like substituted cysteine accessibility mapping (SCAM), which is used to probe the structure of membrane proteins such as ion channels. ttuhsc.edunih.gov
Identification and Implications of Reaction Byproducts
However, it is important to consider potential side reactions. Under certain in vitro conditions, treatment of a protein with an MTS reagent like S-Methyl methanethiosulfonate (MMTS) can potentially lead to the formation of additional, unintended intramolecular or intermolecular protein disulfide bonds, in addition to the expected mixed disulfide adduct. nih.gov This underscores the importance of careful experimental design and characterization of the modified protein to ensure the desired reaction has occurred selectively.
Applications in Protein Structural Biology and Dynamics
Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) Spectroscopy
Site-Directed Spin Labeling (SDSL) combined with EPR spectroscopy is a versatile biophysical technique used to investigate the structure, dynamics, and conformational changes of proteins. mdpi.comnih.govmdpi.com The methodology involves the introduction of a cysteine residue at a specific site in a protein, which is then covalently modified with a sulfhydryl-reactive nitroxide spin label, such as a methanethiosulfonate (B1239399) derivative. nih.govfrontiersin.org The unpaired electron on the nitroxide moiety serves as a reporter group, and its EPR spectrum is sensitive to its local environment and motion. mdpi.comfrontiersin.org
Principles of Nitroxide Spin Labeling for Conformational Analysis
The foundation of SDSL-EPR lies in the covalent attachment of a nitroxide spin label to a specific cysteine residue within a protein. nih.gov Methanethiosulfonate reagents are highly effective for this purpose due to their specificity for sulfhydryl groups. researchgate.net The resulting spin-labeled protein contains a stable free radical whose EPR spectrum is dictated by its rotational motion. frontiersin.org
The shape of the EPR spectrum provides detailed information about the mobility of the spin label. frontiersin.org A rapidly tumbling nitroxide in an unrestricted environment gives rise to a sharp, three-line spectrum. Conversely, if the motion of the spin label is restricted by its surrounding protein structure, the spectral lines broaden. nih.gov This sensitivity of the spectral line shape to the motional freedom of the nitroxide is the basis for its use in conformational analysis. nih.govnih.gov By analyzing changes in the EPR spectrum, researchers can infer alterations in the local protein structure and dynamics. nih.gov
For instance, the addition of a ligand or a change in environmental conditions (e.g., pH, temperature) can induce conformational changes in a protein, which in turn alter the mobility of the attached spin label and are reflected in the EPR spectrum. nih.govnih.gov
Probing Local and Global Protein Dynamics
SDSL-EPR is a powerful tool for investigating protein dynamics over a wide range of timescales. nih.govescholarship.org The continuous-wave (CW) EPR spectrum is sensitive to motions on the nanosecond timescale, reflecting the local dynamics of the spin label side chain and its immediate protein environment. frontiersin.org Analysis of the spectral line shape can reveal information about the flexibility of different regions of a protein.
Saturation Transfer EPR (ST-EPR) extends the accessible timescale to the microsecond-to-millisecond range, which is relevant for many functionally important protein motions. escholarship.org To effectively use ST-EPR for monitoring slower internal protein dynamics, it is often necessary to immobilize the protein and use spin labels with restricted internal motion. escholarship.org
Perturbation-relaxation methods coupled with EPR can be used to monitor even slower conformational exchange kinetics on the millisecond and longer timescales. nih.govbiorxiv.org These techniques allow for the real-time tracking of protein dynamics following a rapid change in an experimental parameter such as pressure or temperature. nih.govbiorxiv.org
An example of probing protein dynamics can be seen in the study of the CO-sensing transcription factor CooA. Multicomponent EPR spectra of MTSL-labeled variants indicated the presence of multiple protein conformations, revealing global conformational flexibility in the Fe(III) state. nih.gov
Characterization of Solvent Accessibility and Microenvironment in Proteins
The accessibility of a spin-labeled residue to the surrounding solvent can be determined using EPR power saturation techniques. mdpi.com This method relies on the measurement of the spin label's relaxation rate in the presence and absence of a paramagnetic relaxation agent, such as a dissolved oxygen or a metal complex. A spin label that is exposed to the solvent will have its relaxation rate significantly increased by the relaxation agent, while a buried spin label will be largely unaffected.
By systematically labeling different residues in a protein and measuring their solvent accessibility, it is possible to map the protein's surface and identify regions that are buried within the protein core or at protein-protein interfaces. nih.gov Furthermore, the polarity of the spin label's microenvironment can be inferred from the hyperfine splitting parameter of the EPR spectrum, providing additional information about its location within the protein structure.
The table below illustrates how solvent accessibility data can be presented, based on a hypothetical study.
| Residue Position | Spin Label | Accessibility Parameter (Π) | Interpretation |
| 35 | MTSL | 0.85 | Highly solvent-exposed |
| 78 | MTSL | 0.12 | Buried within the protein core |
| 112 | MTSL | 0.45 | Located in a crevice on the protein surface |
Measurement of Inter-Spin Distances for Tertiary and Quaternary Structure Elucidation
When two spin labels are introduced into a protein, the magnetic dipolar interaction between their unpaired electrons can be measured to determine the distance between them. nih.govmdpi.com Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), are highly effective for measuring distances in the range of approximately 1.5 to 8 nanometers. nih.govnih.gov
This capability is invaluable for determining the tertiary and quaternary structure of proteins. By measuring a series of long-range distance constraints between different pairs of spin-labeled residues, a low-resolution model of the protein's fold can be constructed. nih.govethz.ch DEER measurements can also be used to detect and characterize conformational changes that involve alterations in the distance between specific domains or subunits of a protein. nih.govmdpi.com
A study on the homodimeric protein CylR2 provides an example of inter-spin distance measurement. DEER measurements on a spin-labeled mutant yielded an inter-spin distance of 26.0 Å, which was in close agreement with the 27.6 Å distance observed in the crystal structure, validating the solution conformation. nih.gov
The following table provides an example of how inter-spin distance data from a DEER experiment might be presented.
| Labeled Residue Pair | Mean Distance (Å) | Distance Distribution Width (Å) |
| 25-88 | 35.2 | 4.5 |
| 25-150 | 52.1 | 6.2 |
| 88-150 | 28.9 | 3.8 |
Analysis of Protein Folding and Unfolding Pathways
SDSL-EPR can be employed to monitor the structural changes that occur during protein folding and unfolding. nih.gov By placing spin labels at various positions within a protein, it is possible to track the formation and disruption of local and long-range contacts as the protein transitions between its folded and unfolded states.
The EPR spectrum of a spin label in an unfolded protein typically reflects a high degree of mobility. As the protein folds, the motion of the spin label becomes more restricted, leading to a broadening of the EPR spectrum. By monitoring these spectral changes as a function of a denaturant concentration or temperature, the stability and cooperativity of the folding process can be characterized.
Furthermore, by combining SDSL-EPR with rapid-mixing techniques, it is possible to study the kinetics of protein folding and identify transient intermediates that may be populated along the folding pathway.
Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify solvent-exposed residues and map the topology of membrane proteins and other protein complexes. nih.govnih.govbio-protocol.org The method involves systematically replacing individual amino acid residues with cysteine and then probing the accessibility of the introduced sulfhydryl group to membrane-impermeant and/or membrane-permeant thiol-specific reagents. nih.govnih.gov Methanethiosulfonate reagents are commonly used in SCAM due to their high reactivity and specificity for cysteine residues. bio-protocol.org
By observing whether a particular cysteine mutant reacts with a membrane-impermeant reagent, researchers can determine if that residue is located on the extracellular or intracellular side of a membrane. nih.gov The pattern of accessibility for a series of cysteine mutants can be used to delineate the transmembrane segments and extramembranous loops of a membrane protein. nih.govnih.gov
SCAM can also provide insights into the structure of water-accessible crevices and channels within proteins. nih.govbio-protocol.org By using a series of methanethiosulfonate reagents of different sizes, it is possible to probe the dimensions of a channel or pore. nih.gov Furthermore, SCAM can be used to detect conformational changes that alter the accessibility of specific residues, providing dynamic information about protein function. nih.gov
A hypothetical SCAM study on a membrane protein is summarized in the table below.
| Residue Position | Reagent Accessibility (Membrane Impermeant) | Deduced Location |
| 105 | Yes | Extracellular Loop |
| 125 | No | Transmembrane Segment |
| 145 | No | Transmembrane Segment |
| 165 | Yes | Intracellular Loop |
In-Depth Analysis of 3-Carboxypropyl Methanethiosulfonate in Structural Biology Fails to Yield Sufficient Data
A comprehensive review of available scientific literature reveals a significant lack of specific research findings related to the chemical compound this compound (MTS-cPr) for the targeted applications in protein structural biology outlined in the user's request. While the broader class of methanethiosulfonate (MTS) reagents is widely utilized in this field, specific data and detailed studies focusing on the 3-carboxypropyl derivative are not sufficiently present in the public domain to construct a thorough and scientifically rigorous article as per the provided outline.
Extensive searches have been conducted to identify research that specifically employs this compound for:
Engineering Cysteine Mutants for Site-Specific Labeling: While the general principle of using MTS reagents to modify engineered cysteine residues is well-documented, specific protocols, efficiency data, or notable examples using the 3-carboxypropyl variant are scarce.
Mapping Topographical Features of Membrane Proteins and Ion Channels: The substituted cysteine accessibility method (SCAM) often employs various MTS reagents, but detailed studies showcasing the unique advantages or specific applications of this compound in this context are not readily available.
Identifying Residues in Ligand Binding and Allosteric Transitions: There is a lack of specific published research that has utilized this compound to successfully identify and characterize residues involved in these crucial protein functions.
Investigating Gating Mechanisms in Transmembrane Proteins: While MTS reagents are instrumental in studying ion channel gating, specific and detailed findings from the application of this compound are not prominently featured in the literature.
Elucidating Protein-Protein Interactions and Complex Formation: The use of this compound for identifying interaction interfaces in multi-subunit assemblies or determining protein complex topologies is not well-documented in accessible research.
The available literature predominantly focuses on other MTS derivatives, such as [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), and (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL). These compounds, with their varying charge, size, and reporter groups, have been the subject of extensive research, leaving a significant gap in the specific knowledge base for this compound.
Due to the stringent requirement to focus solely on this compound and the lack of sufficient specific data, it is not possible to generate the requested in-depth and scientifically accurate article. The creation of such an article would necessitate speculation or the generalization of findings from other MTS reagents, which would violate the core instructions of the request.
Functional Characterization of Proteins and Enzymes
Probing Structure-Function Relationships via Covalent Modification
Covalent modification with MTS-CP is a powerful strategy to elucidate the functional role of specific amino acid residues and the domains they inhabit. When a cysteine is engineered into a protein region of interest, its subsequent reaction with MTS-CP attaches a carboxypropyl-thio group. This modification introduces both steric bulk and a negative charge at a defined location.
Investigating Allosteric Regulation and Conformational Coupling
Allosteric regulation, where the binding of a molecule at one site affects the function at a distant site, is a fundamental mechanism for controlling protein activity. MTS-CP can be instrumental in identifying and characterizing these allosteric networks. By introducing a cysteine at a suspected allosteric site and modifying it with MTS-CP, scientists can test for functional changes at the active site.
If modification at a distant site alters the catalytic rate or substrate affinity, it provides strong evidence for conformational coupling between the allosteric and active sites. The covalent attachment of the MTS-CP reporter can either trigger the allosteric transition, effectively "locking" the protein in a particular state, or it can block the binding of a natural allosteric regulator. For instance, studies on group III metabotropic glutamate (B1630785) receptors have shown that allosteric modulators can potentiate receptor activity, a principle that can be mimicked or probed by site-specific covalent modification. The process of an effector binding and causing a change in protein shape can be described by models such as "induced fit" or "selected fit," both of which can be investigated by seeing how the covalent attachment of a probe like MTS-CP alters the protein's conformational equilibrium.
Analysis of Enzyme Active Site Accessibility and Reactivity
The rate at which MTS-CP reacts with an engineered cysteine residue provides a wealth of information about that residue's local environment, particularly its solvent accessibility. nih.gov This is the basis of the Substituted Cysteine Accessibility Method (SCAM). A cysteine residue buried deep within a protein's core will react very slowly, if at all, with a membrane-impermeant reagent like MTS-CP. Conversely, a cysteine on the protein's surface will be modified rapidly.
This method is exceptionally powerful for mapping the lining of channels and pores in membrane proteins. By placing cysteines one by one along a transmembrane segment, researchers can determine which residues are exposed to the aqueous channel by observing their reactivity with MTS reagents. nih.gov Furthermore, changes in accessibility upon substrate or ligand binding can be monitored. If a cysteine residue near an active site becomes less reactive in the presence of a substrate, it implies that the substrate sterically hinders the MTS reagent, confirming the residue's proximity to the binding site. nih.gov The reactivity of any given cysteine is governed by the pKa of its thiol group; a lower pKa indicates a more nucleophilic thiolate anion, which reacts more readily. The local protein microenvironment dictates this pKa, meaning that reactivity is a sensitive indicator of the chemical nature of the active site.
Modulation of Protein Function through Site-Specific Derivatization
Beyond simply probing function, site-specific derivatization with MTS-CP can be used to actively modulate a protein's behavior. The attachment of the negatively charged, flexible carboxypropyl group can be engineered to achieve a desired functional outcome.
For example, introducing a negative charge could alter the substrate specificity of an enzyme, repelling negatively charged substrates or attracting positively charged ones. In other cases, covalent modification has been shown to increase enzyme activity, creating a "constitutively-activated" enzyme-fragment conjugate. This can be useful in biotechnological applications or to study the downstream effects of sustained protein activation. In the study of ion channels, modification can change the channel's conductance or gating properties. For example, studies on GABA-A receptors have used n-alkyl-methanethiosulfonate reagents of varying lengths to precisely map the distance between an engineered cysteine and a ligand binding site, demonstrating how modification can be used for high-resolution structural mapping. The unique properties of the carboxypropyl group on MTS-CP could be similarly exploited to fine-tune protein activity or introduce novel regulatory mechanisms.
Data Tables
Table 1: Properties of 3-Carboxypropyl Methanethiosulfonate (B1239399) (MTS-CP)
| Property | Description |
| Chemical Name | 3-Carboxypropyl Methanethiosulfonate |
| Abbreviation | MTS-CP |
| Reactive Group | Methanethiosulfonate (-S-SO₂CH₃) |
| Target Residue | Cysteine (forms a disulfide bond with the thiol group) |
| Functional Group | Carboxylic Acid (-COOH) |
| Charge at pH 7.4 | Negative |
| Key Feature | Introduces a negative charge and a flexible four-carbon linker upon reaction. |
| Primary Use | Site-directed labeling and modification of proteins to probe structure, function, and accessibility. |
Table 2: Illustrative Example of a Cysteine Accessibility Study
This table illustrates the type of data obtained from a hypothetical experiment using MTS-CP to probe the accessibility of engineered cysteines in a membrane channel protein under different conditions.
| Mutant (Cysteine Position) | Condition | Reactivity with MTS-CP | Interpretation |
| L105C | Channel Closed | Low | Residue L105 is likely buried or inaccessible from the aqueous phase. |
| F108C | Channel Closed | High | Residue F108 is exposed to the solvent in the closed state. |
| F108C | Channel Open | High | Residue F108 remains exposed when the channel opens. |
| V112C | Channel Closed | Low | Residue V112 is buried in the closed state. |
| V112C | Channel Open | High | Residue V112 becomes exposed upon channel opening, suggesting it lines the pore. |
| V112C | Open + Blocker | Low | A channel-blocking molecule prevents MTS-CP from reaching V112C. |
Applications in Advanced Materials Science and Polymer Chemistry
End-Group Functionalization in Controlled Polymerization
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are prized for their ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions mdpi.com. A key feature of RAFT polymerization is the presence of a thiocarbonylthio group at the end of each polymer chain, which can be chemically modified after polymerization to install a wide variety of functional groups rsc.org. CPMTS is particularly valuable in this context for introducing a terminal carboxyl group via a disulfide linkage.
The terminal thiocarbonylthio group of a RAFT-synthesized polymer can be converted into a terminal thiol (a process known as aminolysis or thiolysis). This newly formed thiol is then available to react with an MTS reagent like CPMTS. The reaction is a thiol-disulfide exchange, where the polymer's terminal thiol attacks the MTS group, forming a stable, asymmetric disulfide bond and releasing methanethiol as a byproduct. This process effectively caps (B75204) the polymer chain, leaving a terminal carboxypropyl group.
This method offers significant advantages over other post-polymerization modification techniques, such as those using maleimides. The reaction with MTS reagents can be performed in a one-pot synthesis, avoiding the need to isolate the terminal thiol, which can be unstable and prone to side reactions like backbiting, especially for poly(meth)acrylates surrey.ac.uk. Functional MTS reagents have been successfully used to quantitatively functionalize a variety of polymers prepared by RAFT, including those made from methacrylate, acrylamide, and styrene monomers rsc.orgsurrey.ac.uk.
Table 1: Examples of RAFT Polymers Functionalized Using Methane Thiosulfonate (MTS) Reagents
| Polymer | Monomer | Functional MTS Reagent Used | Resulting End-Group |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate | S-3-butynyl methane thiosulfonate | Acetylene (via disulfide bridge) |
| Poly(lauryl methacrylate) (PLMA) | Lauryl Methacrylate | S-3-butynyl methane thiosulfonate | Acetylene (via disulfide bridge) |
| Poly(diethylene glycol methacrylate) (PDEGMA) | Diethylene Glycol Methacrylate | S-3-butynyl methane thiosulfonate | Acetylene (via disulfide bridge) |
| Poly(N-isopropylacrylamide) (PNIPAAm) | N-isopropylacrylamide | S-3-butynyl methane thiosulfonate | Acetylene (via disulfide bridge) |
| Poly(styrene) (PS) | Styrene | S-3-butynyl methane thiosulfonate | Acetylene (via disulfide bridge) |
This table is based on research findings where a functional MTS reagent was used to demonstrate versatile end-group functionalization of various RAFT polymers. surrey.ac.uk
The terminal functional groups installed via post-polymerization modification are crucial for creating polymer-grafted materials, where polymer chains are tethered to a substrate. This "grafting to" approach is a powerful strategy for tailoring the surface properties of materials nih.gov.
The carboxyl group introduced by CPMTS is particularly useful for grafting polymers onto metal oxide surfaces (e.g., silica, titania, iron oxide nanoparticles) and gold surfaces.
Metal Oxide Surfaces: The carboxylic acid can form strong coordinate bonds with metal oxides or can be coupled to surfaces functionalized with amine groups using standard carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds. This allows for the creation of polymer brushes on silica nanoparticles and other oxide-based materials benicewiczgroup.com.
Gold Surfaces: While thiols are more commonly used for direct attachment to gold, the disulfide bond introduced by the MTS reaction can also facilitate grafting. More versatile is the use of the terminal carboxyl group to bind to appropriately functionalized gold surfaces.
This surface modification can dramatically alter the properties of the underlying material, for instance, by preventing nanoparticle aggregation, improving dispersion in a polymer matrix, or introducing stimuli-responsive behavior to the surface surrey.ac.ukbenicewiczgroup.com.
Design and Synthesis of Redox-Responsive Polymeric Architectures
The disulfide bond formed during the reaction of a polymer thiol with CPMTS is the cornerstone of its application in redox-responsive materials nih.gov. Disulfide bonds are stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents, such as glutathione (GSH) mdpi.commdpi.com. The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range), a difference that is even more pronounced in cancer cells nih.govmdpi.com.
This differential stability allows for the design of "smart" polymeric architectures that disassemble or change their structure in a targeted redox environment. Examples include:
Drug Delivery Nanocarriers: Polymers functionalized with CPMTS can be used to create nanocarriers (e.g., micelles, polymersomes, or nanogels) where a drug is either encapsulated or linked to the polymer via the disulfide bond. When these nanocarriers are taken up by cancer cells, the high intracellular GSH concentration cleaves the disulfide bonds, triggering the release of the therapeutic payload directly at the target site nih.govmdpi.com.
Cleavable Polymer Brushes: Polymers grafted onto surfaces via the disulfide linkage from CPMTS can be selectively cleaved from that surface by applying a reducing agent surrey.ac.uk. This has been demonstrated by attaching polymers to a glass surface and then using a reducing agent to detach them, which was confirmed by changes in the surface's water contact angle surrey.ac.uk.
Development of Polymer-Biomolecule Conjugates
The conjugation of synthetic polymers to biological molecules like proteins, peptides, or nucleic acids creates hybrid materials known as polymer-biomolecule conjugates researchgate.netmdpi.com. These conjugates often exhibit enhanced properties, such as increased stability, improved solubility, and reduced immunogenicity of the biomolecule escholarship.org.
The terminal carboxylic acid group introduced by CPMTS provides a versatile handle for bioconjugation. Using well-established coupling chemistries, such as the formation of an active N-hydroxysuccinimide (NHS) ester in the presence of a carbodiimide (like EDC), the carboxyl-terminated polymer can be covalently linked to primary amine groups (e.g., the side chain of lysine residues) on proteins semanticscholar.org.
This strategy allows for the precise, site-specific attachment of well-defined polymers synthesized by RAFT to sensitive biological macromolecules, opening avenues for advanced therapeutics, diagnostics, and bio-inspired materials researchgate.net.
Broader Biochemical Applications
Role in Proteomics Methodologies
In the field of proteomics, which involves the large-scale study of proteins, precise sample preparation is critical for obtaining reliable and reproducible data. One crucial step is the management of disulfide bonds, which are covalent linkages between cysteine residues that contribute to the three-dimensional structure of proteins.
Bottom-up proteomics, a widely used approach, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry. nih.govnih.gov The presence of disulfide bonds can interfere with this process, preventing complete digestion and complicating the analysis of the resulting peptide fragments. To address this, disulfide bonds are typically cleaved through a process called reduction. However, the newly freed sulfhydryl groups of cysteine residues are highly reactive and can re-form disulfide bonds, leading to inaccurate protein identification and quantification.
To prevent this re-formation, a process called alkylation is employed. This involves the covalent modification of the free sulfhydryl groups, effectively "capping" them. While various alkylating agents are used in proteomics, such as iodoacetamide (B48618) and N-ethylmaleimide, methanethiosulfonate (B1239399) (MTS) reagents offer specific advantages. These reagents react specifically with cysteine residues to form a disulfide bond, a modification that can be reversed under certain conditions if needed. The carboxypropyl group of MTS-CPA introduces a negatively charged moiety upon reaction, which can alter the physicochemical properties of the modified peptide, potentially influencing its chromatographic behavior and mass spectrometric analysis. This targeted modification is essential for ensuring the accurate and comprehensive analysis of complex protein mixtures.
| Reagent Type | Common Examples | Mechanism of Action |
| Haloacetamides | Iodoacetamide, Chloroacetamide | Forms a stable thioether bond with cysteine residues. |
| Maleimides | N-Ethylmaleimide (NEM) | Reacts with sulfhydryl groups via Michael addition. |
| Methanethiosulfonates | 3-Carboxypropyl Methanethiosulfonate (MTS-CPA) | Forms a disulfide bond with cysteine residues. |
Use in Nucleic Acid Modification Studies
The function of nucleic acids, such as transfer RNA (tRNA), is often modulated by post-transcriptional modifications. These chemical alterations to the standard nucleotide bases play crucial roles in gene expression and regulation.
One such modified nucleoside is 3-amino-3-carboxypropyl uridine (B1682114) (acp3U), found in the D-loop of some tRNAs. genesilico.pl The presence of this modification can influence the structure and stability of the tRNA molecule. Understanding the role of acp3U requires tools that can specifically interact with or react to this modification. Chemical probes are instrumental in these investigations, allowing researchers to study the impact of such modifications on tRNA function. While direct studies detailing the use of this compound for the investigation of acp3U are not prevalent, the reactivity of MTS reagents towards specific functional groups suggests their potential as chemical probes in the broader study of modified nucleic acids. The carboxypropyl group, in particular, could be exploited for further chemical derivatization or for introducing a detectable label.
Development of Covalent Inhibitors for Enzyme Systems
Covalent inhibitors are a class of molecules that form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition. This class of inhibitors has seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action.
The design of effective covalent inhibitors relies on a deep understanding of the enzyme's active site and the chemical reactivity of the inhibitor. Methanethiosulfonate reagents, including MTS-CPA, are known to react with cysteine residues, which are often found in the active sites of enzymes and can play a critical role in catalysis. By targeting these reactive cysteines, MTS reagents can act as potent and specific covalent inhibitors. The carboxypropyl group of MTS-CPA can provide additional interactions within the enzyme's binding pocket, enhancing both the affinity and selectivity of the inhibitor. This targeted approach to enzyme inhibition is a promising strategy for the development of new therapeutic agents.
Emerging Methodologies and Future Research Directions
Integration of 3CP-MTS with Advanced Spectroscopic and Biophysical Techniques
The utility of 3-Carboxypropyl Methanethiosulfonate (B1239399) and its derivatives is significantly amplified when combined with sophisticated analytical methods. The integration with advanced spectroscopic and biophysical techniques offers unprecedented insights into the real-time dynamics and structural intricacies of biomolecules.
A key area of advancement is the use of fluorescently-labeled MTS reagents. ttuhsc.edubiotium.cominterchim.fr By attaching a fluorophore to the MTS core, researchers can create probes that report on local environmental changes within a protein. ttuhsc.edu When such a probe, tethered to a specific cysteine residue via a disulfide bond, experiences a conformational change in the protein, its fluorescence properties (such as intensity or lifetime) can be altered. ttuhsc.eduinterchim.fr This enables the real-time monitoring of protein dynamics. biotium.cominterchim.fr Techniques like Fluorescence Resonance Energy Transfer (FRET) can also be employed with these fluorescent MTS derivatives to measure molecular distances and motions within a protein molecule. biotium.combiotium.cominterchim.fr
Electron Paramagnetic Resonance (EPR) spectroscopy represents another powerful frontier, particularly the site-directed spin-labeling (SDSL) method. nih.gov In this approach, a nitroxide radical spin-label, such as the widely used (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), is covalently attached to a cysteine residue. nih.gov EPR spectroscopy then measures the unpaired electron spins of this probe. nih.gov Since most proteins lack intrinsic radicals, this technique is highly specific. nih.gov The resulting EPR spectrum is sensitive to the local environment and mobility of the spin-label, providing information on protein structure, dynamics, and conformational changes. nih.gov A key advantage of EPR is its ability to study proteins in solution at low concentrations (micromolar range) and without the size limitations inherent to techniques like NMR. nih.gov Furthermore, specialized EPR techniques can be used to distinguish and quantify different biothiols simultaneously within a single sample by using trityl-radical-based MTS probes. nih.gov
Interactive Table: Spectroscopic Techniques with MTS Reagents
| Technique | Probe Type | Information Gained | Key Advantages |
| Fluorescence Spectroscopy | Fluorescent MTS Reagents | Real-time protein conformational changes, molecular distances, protein motion. ttuhsc.eduinterchim.fr | High sensitivity, provides dynamic information. creative-proteomics.com |
| Electron Paramagnetic Resonance (EPR) | Spin-Labeled MTS (e.g., MTSL) | Protein structure, local dynamics, conformational changes, accessibility of residues. nih.gov | No protein size limitation, high sensitivity, applicable in complex biological systems. nih.govresearchgate.net |
| Fluorescence Resonance Energy Transfer (FRET) | Donor-Acceptor Fluorophore-labeled MTS | Inter- and intra-molecular distances and dynamics. biotium.cominterchim.fr | Provides distance measurements at the angstrom scale. |
| EPR Thiol-Trapping | Trityl-Radical MTS Probes | Simultaneous detection and quantification of multiple distinct biothiols. nih.gov | Discriminative detection in a single sample. nih.gov |
Computational Approaches for Predictive Modeling of Methanethiosulfonate Interactions with Biomolecules
Computational modeling has become an indispensable tool for understanding and predicting the complex interplay between small molecules and biological macromolecules. escholarship.org For methanethiosulfonate reagents like 3CP-MTS, these approaches offer a way to rationalize experimental findings and guide the design of new probes with enhanced properties.
Molecular Dynamics (MD) simulations are at the core of these computational efforts. escholarship.orgnih.gov MD simulations can model the behavior of the MTS reagent and its target protein at an atomic level, providing insights into the binding process, the stability of the resulting disulfide bond, and the conformational changes induced in the protein upon modification. nih.govnih.gov These simulations can help identify potential binding pockets and predict the affinity of an MTS reagent for a particular cysteine residue, considering factors like solvent accessibility and local electrostatic environment. escholarship.orgnih.gov
Interactive Table: Computational Modeling Techniques for MTS Interactions
| Computational Method | Application to MTS Reagents | Predicted Outcomes |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of 3CP-MTS with a target protein in a solvated environment. escholarship.orgnih.gov | Binding pathways, conformational changes, interaction stability, identification of binding sites. nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the covalent bond formation between the MTS reagent and a cysteine thiol. | Reaction mechanism, transition states, activation energies. |
| Binding Affinity Prediction | Calculating the binding free energy of the MTS reagent to the protein. nih.gov | Rank-ordering of different MTS derivatives, predicting the impact of protein mutations. nih.gov |
| Predictive PTM Models | Developing algorithms to forecast the functional consequences of cysteine modification by MTS. nih.gov | Changes in protein activity, stability, or protein-protein interactions. nih.govnih.gov |
Expanding the Chemical Space of Methanethiosulfonate-Based Probes
While existing MTS reagents are incredibly useful, there is a continuous drive to expand the chemical diversity of these probes to address new biological questions and improve their functionality. ljmu.ac.uk This involves the synthesis of novel MTS derivatives with a wide range of properties, including different sizes, charges, and appended functional moieties. ttuhsc.edu
The development of novel synthetic methodologies is crucial for this expansion. nih.govyoutube.comresearchgate.net Researchers are exploring new chemical reactions and strategies to efficiently create libraries of MTS compounds. This includes developing modular approaches where different functional groups—such as fluorophores, biotin (B1667282) tags, photo-crosslinkers, or even drug molecules—can be readily attached to the MTS scaffold. nih.gov For example, the creation of MTS reagents linked to self-immolative linkers allows for the controlled release of a cargo molecule within the cell upon encountering a specific reductive trigger. nih.gov
The goal of expanding the chemical space is to create a toolkit of MTS probes tailored for specific applications. ljmu.ac.uk For instance, developing a series of MTS reagents with varying linker lengths and flexibilities can help to map the topology and dimensions of binding pockets in greater detail. interchim.fr Similarly, creating MTS probes with different fluorescent properties (e.g., various colors, sensitivity to polarity, or longer lifetimes) can enable multi-target imaging and more sophisticated FRET studies. interchim.frbrown.edu The design and synthesis of these novel probes are often guided by the computational predictions discussed in the previous section, creating a powerful feedback loop between theoretical modeling and experimental chemistry. nih.gov
Novel Applications in Systems Biology and Biophysics
The unique properties of 3-Carboxypropyl Methanethiosulfonate and its analogs position them as powerful tools for addressing complex questions in systems biology and biophysics. These fields aim to understand biological processes as integrated systems, requiring tools that can probe molecular function within the context of the living cell.
In systems biology, MTS reagents can be used to map protein-protein interaction networks and to study the role of specific cysteine residues in cellular signaling pathways. By selectively modifying a cysteine, researchers can observe the downstream effects on the network, helping to elucidate the function of that protein and that specific residue. The reversibility of the MTS reaction is a key advantage here, as it allows for temporal control over protein function.
In biophysics, MTS reagents are instrumental in studying the mechanics of molecular machines, such as ion channels and transporters. ttuhsc.edubiotium.com The substituted-cysteine accessibility method (SCAM), which relies heavily on MTS reagents, provides detailed information about the structure of channel pores, the movement of gates, and the electrostatic environment within the channel. ttuhsc.edubiotium.combiotium.com By using MTS reagents of different charges and sizes, researchers can infer the physical dimensions and properties of these complex molecular structures. ttuhsc.edubiotium.com Future applications are envisioned in studying the intricate processes of protein folding and the assembly of large macromolecular complexes, providing a dynamic view of these fundamental biological events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
